2-Bromo-1-(bromomethyl)naphthalene
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Overview
Description
2-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 2 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(bromomethyl)naphthalene can be synthesized through the bromination of 1-(bromomethyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include maintaining a controlled temperature and using solvents like carbon tetrachloride or chloroform to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthylmethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), or amines are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylmethyl derivatives.
Scientific Research Applications
2-Bromo-1-(bromomethyl)naphthalene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylnaphthalene
- 2-(Bromomethyl)naphthalene
- 1-Bromo-4-methylnaphthalene
Uniqueness
2-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms at specific positions on the naphthalene ring, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H8Br2 |
---|---|
Molecular Weight |
299.99 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI Key |
ARAHGQLNFAGCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)Br |
Origin of Product |
United States |
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